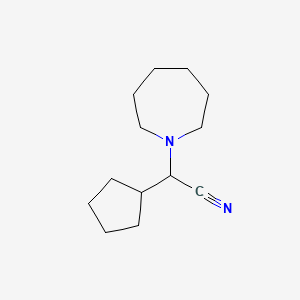

Azepan-1-yl(cyclopentyl)acetonitrile

Übersicht

Beschreibung

Azepan-1-yl(cyclopentyl)acetonitrile is a chemical compound with the molecular formula C13H22N2 It is characterized by the presence of an azepane ring, a cyclopentyl group, and an acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(cyclopentyl)acetonitrile typically involves the reaction of azepane with cyclopentylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with cyclopentylacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Azepan-1-yl(cyclopentyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Azepan-1-yl(cyclopentyl)acetonitrile has been identified as a bioactive small molecule with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Neurological Disorders

Research indicates that compounds similar to azepan derivatives can modulate neurotransmitter systems, particularly in the context of neurological disorders. For instance, studies have explored the role of azepane derivatives in enhancing cognitive functions and treating conditions such as anxiety and depression through their action on serotonin and dopamine receptors.

Anticancer Activity

Preliminary studies have shown that azepan derivatives exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation.

Antimicrobial Properties

Recent investigations into azepan derivatives have highlighted their potential as antimicrobial agents. A study evaluated the antimicrobial activity of several azepan-based compounds against multi-drug resistant pathogens, reporting significant inhibitory effects.

Table 1: Antimicrobial Activity of Azepan Derivatives

| Compound | MIC (μg/mL) | Target Pathogens |

|---|---|---|

| A | 0.15 | Staphylococcus aureus |

| B | 0.20 | Escherichia coli |

| C | 0.25 | Klebsiella pneumoniae |

This table summarizes the minimum inhibitory concentration (MIC) values for selected azepan derivatives against common pathogens, indicating their potential use in treating bacterial infections.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, which are crucial for developing treatments for autoimmune diseases. Case studies have reported that this compound can inhibit pro-inflammatory cytokines and modulate immune responses effectively.

Case Study 1: Synthesis and Evaluation

A notable study involved the synthesis of azepan derivatives, including this compound. The researchers evaluated their biological activities, demonstrating significant anti-inflammatory and antimicrobial effects alongside minimal cytotoxicity. This dual activity positions azepan derivatives as promising candidates for further development in therapeutic applications.

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies conducted on azepan derivatives revealed favorable absorption and distribution characteristics in animal models. These studies indicated that compounds like this compound could achieve effective concentrations in target tissues, enhancing their therapeutic potential.

Wirkmechanismus

The mechanism of action of Azepan-1-yl(cyclopentyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The azepane ring and nitrile group can form hydrogen bonds and other interactions with biological targets, influencing their function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Azepan-1-yl(cyclohexyl)acetonitrile: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Piperidin-1-yl(cyclopentyl)acetonitrile: Contains a piperidine ring instead of an azepane ring.

Morpholin-1-yl(cyclopentyl)acetonitrile: Features a morpholine ring in place of the azepane ring.

Uniqueness: Azepan-1-yl(cyclopentyl)acetonitrile is unique due to the combination of its azepane ring and cyclopentyl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

Azepan-1-yl(cyclopentyl)acetonitrile is a compound with the molecular formula and a molecular weight of 206.33 g/mol. It features a seven-membered azepane ring linked to a cyclopentyl group and an acetonitrile moiety, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound can be achieved through various methods, often involving the reaction of azepane derivatives with cyclopentyl and acetonitrile components. The specific synthetic routes may influence the yield and purity of the final product.

Interaction Studies

Research indicates that azepane derivatives often demonstrate significant interactions with nicotinic acetylcholine receptors (nAChRs), which play a vital role in neurotransmission. For instance, compounds structurally related to this compound have shown varying degrees of potency in blocking agonist-evoked currents at nAChR subtypes, particularly α9-α10 and α7 .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Azepan-2-yl(cyclohexyl)acetonitrile | Two-membered ring variation | Different ring size affecting reactivity |

| 1-(Cyclopentyl)azetidine | Smaller ring structure | Potentially different biological activity |

| 2-(Azepan-1-yl)-4-methylphenol | Contains phenolic group | May exhibit different pharmacological properties |

| 3-(Azepan-1-yl)-propionitrile | Similar nitrile functionality | Variations in side chain length |

This comparison highlights the uniqueness of this compound while showcasing its potential for further research in medicinal chemistry.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been investigated for their pharmacological properties. For example, studies on similar azepane derivatives have demonstrated their effectiveness as inhibitors in various biological pathways, including fatty acid amide hydrolase (FAAH) inhibition, which is relevant in pain management and neurodegenerative disorders .

Additionally, research into novel azepane-based compounds has shown promise in treating conditions such as cancer by targeting specific receptor subtypes involved in tumor proliferation . These findings suggest that this compound may also possess therapeutic potential that warrants further investigation.

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-2-cyclopentylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRVFBOHNBGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C#N)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238637 | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-72-7 | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.